N-Benzoyl-Gly-His-Leu hydrate

Descripción general

Descripción

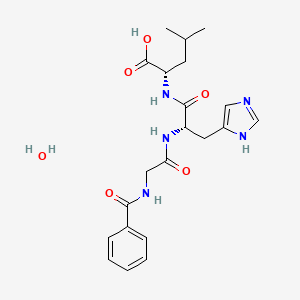

N-Hipuril-His-Leu (hidrato) también se conoce por sus sinónimos: N-Hipuril-His-Leu (hidrato) también se conoce por sus sinónimos: N-Benzoil-Gli-His-Leu . Su fórmula empírica es C21H27N5O5 · xH2O , con un peso molecular de 429.47 g/mol (base anhidra). El compuesto es un sustrato sintético para la enzima convertidora de angiotensina (ECA) .

Métodos De Preparación

a. Rutas sintéticas: La síntesis de N-Hipuril-His-Leu implica el acoplamiento secuencial de aminoácidos. La ruta sintética específica puede variar, pero generalmente sigue los principios de la síntesis de péptidos.

b. Condiciones de reacción: Las condiciones de reacción para la formación del enlace peptídico incluyen reactivos de acoplamiento (por ejemplo, carbodiimidas), grupos protectores y disolventes (a menudo dimetilformamida o diclorometano). La síntesis de péptidos en fase sólida (SPPS) se emplea comúnmente.

c. Producción industrial: Si bien N-Hipuril-His-Leu no se produce industrialmente a gran escala, sirve como una valiosa herramienta de investigación.

Análisis De Reacciones Químicas

a. Reacciones: N-Hipuril-His-Leu puede experimentar varias reacciones, incluida la hidrólisis, la amidación y la escisión del enlace peptídico.

b. Reactivos y condiciones comunes:- Hidrólisis : Hidrólisis ácida o enzimática.

- Amidación : Tratamiento con amoníaco o derivados de aminas.

- Escisión del enlace peptídico : Condiciones ácidas o básicas.

c. Productos principales: Los productos principales son los aminoácidos constituyentes: ácido N-hipúrico , L-Histidina y L-Leucina .

Aplicaciones Científicas De Investigación

Angiotensin-Converting Enzyme (ACE) Studies

N-Benzoyl-Gly-His-Leu hydrate serves as an artificial substrate for ACE, which is crucial in regulating blood pressure and fluid balance. Its applications in ACE studies include:

- Measurement of ACE Activity : The compound has been utilized in various assays to measure ACE inhibitory activity using biological samples such as oyster hydrolysates and rabbit lung acetone powder .

- ACE Inhibitor Research : As a model peptide, it assists in the development and testing of new ACE inhibitors, which are vital for treating hypertension and heart failure .

Peptide Synthesis

The compound is employed in peptide synthesis due to its structural properties:

- Synthesis of Modified Peptides : It can be used as a precursor in the synthesis of more complex peptides that may have enhanced biological activity or specificity .

- High-Throughput Screening : this compound can be integrated into high-throughput methodologies for the combinatorial synthesis of cyclic peptide analogs, facilitating the discovery of new therapeutic agents .

Case Study 1: ACE Inhibition

In a study assessing the ACE inhibitory activity of various substrates, this compound was tested alongside other compounds. The results indicated that this substrate effectively demonstrated ACE inhibition, thus validating its utility in pharmacological research aimed at developing antihypertensive drugs .

Case Study 2: Peptide Library Screening

A high-throughput screening method involving this compound was conducted to identify cyclic peptides with antibacterial properties. The study yielded several promising candidates that inhibited bacterial growth, showcasing the compound's versatility beyond cardiovascular applications .

Summary of Applications

| Application Area | Description |

|---|---|

| ACE Activity Measurement | Used as a substrate to measure ACE activity and develop inhibitors for hypertension treatment. |

| Peptide Synthesis | Acts as a precursor for synthesizing modified peptides with potential therapeutic benefits. |

| High-Throughput Screening | Facilitates the discovery of new peptides with antibacterial properties through combinatorial methods. |

Mecanismo De Acción

N-Hipuril-His-Leu sirve como un sustrato artificial para la ECA. La ECA cataliza la conversión de angiotensina I a angiotensina II, que regula la presión arterial y el equilibrio de líquidos. Al inhibir la ECA, compuestos como N-Hipuril-His-Leu pueden modular estos procesos fisiológicos.

Comparación Con Compuestos Similares

Si bien N-Hipuril-His-Leu es único debido a su secuencia específica, compuestos similares incluyen otros sustratos de ECA y análogos peptídicos.

Actividad Biológica

N-Benzoyl-Gly-His-Leu hydrate, a polypeptide derivative featuring the amino acids glycine, histidine, and leucine, has garnered attention for its biological activities, particularly in relation to enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 447.485 g/mol

- Melting Point : 108-110ºC (dec.)

- Solubility : Soluble in acetic acid (~50 mg/mL) .

This compound acts primarily as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, this compound may contribute to lowering blood pressure and managing hypertension .

Biological Activities

- ACE Inhibition :

- Antioxidant Properties :

- Antimicrobial Activity :

Case Studies

- A study published in Asian-Australasian Journal of Animal Sciences demonstrated the effectiveness of peptide-based ACE inhibitors derived from natural sources, including derivatives similar to this compound, in reducing hypertension in animal models .

- Another investigation highlighted the potential of this compound in modulating gene expression related to hypertensive responses in spontaneously hypertensive rats, indicating a broader impact on cardiovascular health .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJMNXIJBZMPK-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584985 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-83-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.